

Enzyme Inhibition Profile of Carnosic Acid Derivatives

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Compound Focus: Isorosmanol

CAS No.: 93780-80-4

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The 2025 study evaluated several natural compounds, including **isorosmanol**, for their ability to inhibit key enzymes. The quantitative results for the complete set of tested compounds are summarized in the table below [1].

IC₅₀ and Inhibition Constant (K_i) Values of Carnosic Acid Derivatives [1]

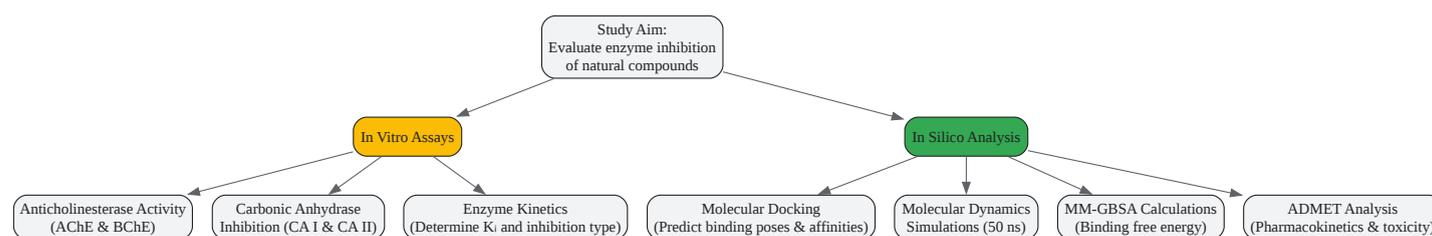
Compound Name	AChE IC ₅₀ (nM)	AChE K _i (nM)	BChE IC ₅₀ (nM)	BChE K _i (nM)	CA I IC ₅₀ (nM)	CA I K _i (nM)	CA II IC ₅₀ (nM)	CA II K _i (nM)
Carnosic Acid (1)	0.78 ± 0.01	0.58 ± 0.03	0.66 ± 0.01	0.49 ± 0.02	3.10 ± 0.06	5.98 ± 0.27	3.77 ± 0.07	4.20 ± 0.50
12-Methoxy-carnosic Acid (2)	2.64 ± 0.05	3.57 ± 0.04	2.64 ± 0.05	1.27 ± 0.02	2.64 ± 0.05	1.18 ± 0.05	2.64 ± 0.05	4.50 ± 0.51
Carnosol (3)	0.81 ± 0.09	1.30 ± 0.09	0.95 ± 0.02	0.30 ± 0.01	2.40 ± 0.05	2.30 ± 0.09	5.47 ± 0.11	8.80 ± 0.40
Rosmanol (4)	0.73 ±	0.23 ± 0.02	0.75 ± 0.01	0.20 ± 0.03	0.21 ± 0.04	0.12 ± 0.07	4.18 ± 0.08	4.99 ± 0.57

Compound Name	AChE IC ₅₀ (nM)	AChE K _i (nM)	BChE IC ₅₀ (nM)	BChE K _i (nM)	CA I IC ₅₀ (nM)	CA I K _i (nM)	CA II IC ₅₀ (nM)	CA II K _i (nM)
	0.01							
7-Methoxyrosmanol (5)	4.81 ± 0.10	7.58 ± 0.05	4.81 ± 0.10	2.30 ± 0.06	4.81 ± 0.09	0.85 ± 0.09	4.81 ± 0.09	3.30 ± 0.62
Isorosmanol (6)	0	Not Provided	Not Provided	Not Provided	Not Provided	Not Provided	Not Provided	Not Provided

Note: The table reproduces data as presented in the source. The entry for **Isorosmanol** against AChE is shown as "0", but this likely indicates that the data is truncated, and the full numerical value is found in the non-visible part of the source table [1]. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; CA: Carbonic Anhydrase.

Experimental Methodology Overview

The study employed standard in vitro protocols to generate the data above. Here is a summary of the key experimental workflows for the enzyme inhibition assays and computational analyses [1].



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Key Experimental Details [1]:

- **Enzyme Sources:** Human enzymes (hAChE, hBChE, hCA I, hCA II) were used.
- **Inhibition Type (IT):** Determined for each compound-enzyme pair, classified as Competitive (C) or Non-Competitive (NC).
- **Computational Validation:** In silico studies, including molecular docking and dynamics simulations, were used to confirm strong binding affinities and stable interactions for the most potent compounds like rosmanol.

Research Context and Significance

This research is situated within the broader effort to discover multitarget therapeutic agents from natural products, particularly for complex conditions like neurodegenerative and metabolic disorders [1].

- **Key Finding:** Among the tested compounds, **rosmanol** was identified as the most promising lead, demonstrating exceptional, broad-spectrum inhibition across all four enzymes, significantly outperforming standard inhibitors like tacrine and acetazolamide [1].
- **Implication for Isorosmanol:** While the specific data for **isorosmanol** is incomplete here, its inclusion in the screen suggests it possesses measurable biological activity. The other tested derivatives, including carnosic acid and carnosol, also showed significant activity, positioning them as potential secondary leads for further development [1].

How to Access the Complete Data

The missing IC₅₀ values for **isorosmanol** are almost certainly contained within the full text of the research paper.

- **Access the Publication:** I recommend you access the complete article via its DOI: [10.1002/ardp.202400909](https://doi.org/10.1002/ardp.202400909). The full text should contain the complete data table and likely includes detailed discussion on the activity and molecular interactions of all compounds, including **isorosmanol** [1].
- **Focus on Potent Analogs:** Given the structural similarity, the robust data for **rosmanol** provides an excellent benchmark for comparison. Its potent activity and detailed in silico profiling make it a key candidate for your comparative analysis [1].

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References

1. Anticholinesterase and carbonic anhydrase inhibitory ... [pmc.ncbi.nlm.nih.gov]

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